N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H20N2O5S2 and its molecular weight is 396.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities, involving complex syntheses and characterizations, are frequently explored for their unique properties. For example, the synthesis and characterization of novel metallophthalocyanines, incorporating complex benzenesulfonamide derivatives, reveal their electrochemical and spectroelectrochemical properties. These compounds exhibit potential for applications in materials science, particularly in the development of electrochemical sensors and devices (Kantekin et al., 2015).
Anticancer Potential
Research into benzenesulfonamide derivatives has shown significant promise in anticancer therapy. A study on aminothiazole-paeonol derivatives demonstrated high anticancer potential against various cancer cell lines, indicating the therapeutic value of such compounds in treating gastrointestinal adenocarcinomas (Tsai et al., 2016).
Photodynamic Therapy Applications
Another area of interest is the development of zinc phthalocyanine derivatives for photodynamic therapy, a treatment method for cancer. These compounds, substituted with new benzenesulfonamide derivative groups, have shown remarkable potential as Type II photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties. This suggests their applicability in cancer treatment through photodynamic therapy (Pişkin et al., 2020).
Antimicrobial and Antifungal Activity
The synthesis and antimicrobial screening of thiazolidin-4-one derivatives, which incorporate thiazole rings and benzenesulfonamide moieties, have shown considerable effectiveness against bacterial and fungal infections. This underscores their potential use in developing new antimicrobial agents for treating microbial diseases (Desai et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase, and its activity is necessary for cell division .
Mode of Action
It is likely that it binds to the active site of the enzyme, inhibiting its activity and thus preventing the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . This can lead to cell cycle arrest, preventing the cells from dividing and proliferating . The downstream effects of this can include growth inhibition and apoptosis in rapidly dividing cells .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
The molecular effect of this compound’s action is the inhibition of CDK2 activity, leading to cell cycle arrest . On a cellular level, this can result in growth inhibition and apoptosis, particularly in rapidly dividing cells .
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-13-4-7-15(8-5-13)26(22,23)18-16-12-14(6-9-17(16)24-2)19-10-3-11-25(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHLWUKWYROZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.